molecular formula C13H9F3N2O2S B2801819 {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid CAS No. 506418-83-3

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid

Cat. No.: B2801819
CAS No.: 506418-83-3
M. Wt: 314.28
InChI Key: ARCPLVXZOVIARQ-UHFFFAOYSA-N
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Description

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid (CAS 506418-83-3) is a pyrimidine derivative with a molecular formula of C₁₃H₉F₃N₂O₂S and a molecular weight of 314.29 g/mol . The compound features a phenyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring, with a thioacetic acid moiety at the 2-position. It is marketed as a bioactive small molecule for research applications, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)17-12(18-10)21-7-11(19)20/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCPLVXZOVIARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid, with the molecular formula C13_{13}H9_{9}F3_3N2_2O2_2S and a molecular weight of 314.29 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Structure : The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique chemical reactivity and biological activity.
  • CAS Number : 506418-83-3

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Initial studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231), by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases .
  • Antimicrobial Effects : Some derivatives of pyrimidine compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in tumor progression and inflammation, such as matrix metalloproteinases (MMPs) .
  • Cell Cycle Modulation : It has been observed to affect the cell cycle phases in cancer cells, particularly by inducing G2/M phase arrest, which is critical for halting tumor growth .

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.126 μM, demonstrating potent antitumor properties .
  • Anti-inflammatory Study :
    • In an experimental model of inflammation, treatment with this compound resulted in decreased levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Evaluation :
    • The antibacterial efficacy was tested against several strains of bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against specific Gram-positive bacteria .

Data Summary Table

PropertyValue
Molecular FormulaC13_{13}H9_{9}F3_{3}N2_{2}O2_{2}S
Molecular Weight314.29 g/mol
CAS Number506418-83-3
Antitumor IC500.126 μM
Anti-inflammatory EffectDecreased NO and TNF-α levels
Antibacterial MIC0.25–1 μg/mL

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the compound's potential in treating diabetes. It has demonstrated significant inhibitory effects on enzymes related to glucose metabolism, such as alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B). For instance, one study reported an IC50 value of 0.91 μM for PTP-1B inhibition, indicating a strong potential for managing blood sugar levels compared to standard drugs like ursolic acid .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of thioacetic acids can inhibit the synthesis of essential macromolecules in cancer cells and disrupt mitochondrial metabolism . These mechanisms suggest that {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid could serve as a lead compound for developing new anticancer therapeutics.

Structural Variants

Various derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications to the pyrimidine ring or changes in the thioacetic acid moiety can lead to compounds with improved efficacy against specific biological targets .

Activity TypeInhibition IC50 (μM)Reference
Alpha-Amylase4.58
PTP-1B0.91
General AntioxidantNot specified
Anticancer ActivityVaries by derivative

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl vs. Difluoromethyl Substitution
Phenyl vs. Heteroaromatic Substitution
  • 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid (CAS 862679-50-3):
    • Molecular formula: C₁₂H₉F₃N₂O₂S₂ (MW 334.34 g/mol).
    • Substitution of phenyl with thiophene introduces sulfur-mediated π-interactions, which may enhance solubility but reduce steric bulk .
Cyclopropyl vs. Phenyl Substitution
  • 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid (CAS 861434-52-8): Molecular formula: C₁₀H₉F₃N₂O₂S (MW 278.25 g/mol).

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP* Solubility (Predicted)
Target (506418-83-3) C₁₃H₉F₃N₂O₂S 314.29 2.8 Low (lipophilic)
Difluoromethyl analog C₁₃H₁₀F₂N₂O₂S ~312.3 2.5 Moderate
Thiophene analog C₁₂H₉F₃N₂O₂S₂ 334.34 3.1 Low
Cyclopropyl analog C₁₀H₉F₃N₂O₂S 278.25 2.2 Moderate

*logP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including nucleophilic substitution at the pyrimidine C2 position and subsequent thioether linkage formation. Key steps include:

  • Step 1 : Preparation of 4-phenyl-6-(trifluoromethyl)pyrimidin-2-thiol via condensation of thiourea with a β-keto ester intermediate under acidic conditions .
  • Step 2 : Alkylation with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
    • Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yield (reported 45–65% in optimized protocols). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in 19^{19}F NMR) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles, particularly the thioacetic acid moiety’s orientation relative to the pyrimidine core .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 331.07 (calculated for C13_{13}H10_{10}F3_{3}N2_{2}O2_{2}S) .

Q. What are the solubility and stability profiles of this compound under experimental storage conditions?

  • Methodological Answer :

  • Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in methanol, and poorly soluble in aqueous buffers (pH 7.4). Solubility enhancers like cyclodextrins may be required for biological assays .
  • Stability : Stable at -20°C for >6 months in inert atmospheres. Degradation occurs under UV light or in acidic/basic conditions (pH <3 or >10), forming sulfoxide byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity to biological targets?

  • Methodological Answer :

  • Mechanistic Insight : The -CF3_3 group enhances lipophilicity (logP ≈ 2.8) and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (Kd_d) with targets like dihydrofolate reductase (DHFR), where Kd_d values range from 0.5–5 µM .
  • Comparative Analysis : Replace -CF3_3 with -CH3_3 or -Cl to assess steric/electronic contributions using structure-activity relationship (SAR) models .

Q. What strategies resolve contradictions in reported anti-tumor activity across cell lines (e.g., PC-3 vs. MCF-7)?

  • Methodological Answer :

  • Experimental Design :

Dose-Response Curves : Test IC50_{50} values across 5–8 concentrations (0.1–100 µM) to account for cell line-specific metabolic rates .

Biomarker Profiling : Quantify apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry for G1/S phase ratios) to differentiate mechanisms .

  • Data Interpretation : Discrepancies may arise from differential expression of efflux transporters (e.g., P-glycoprotein) or metabolic enzymes (CYP450 isoforms) in cell lines. Use inhibitors like verapamil or ketoconazole to validate .

Q. How can computational modeling predict metabolite formation and toxicity risks?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, plasma protein binding, and Ames test outcomes .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidative metabolites .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .

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